![molecular formula C44H51ClN6O6S B1193586 SGC3027N](/img/no-structure.png)
SGC3027N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SGC3027N is a negative control for SGC3027 (GLXC-12451).
Applications De Recherche Scientifique
Intracellular Activation and Mechanistic Insights
SGN-35, an antibody-drug conjugate (ADC), has shown significant activity in clinical trials against Hodgkin lymphoma and anaplastic large cell lymphoma. This ADC contains the potent antimitotic drug monomethylauristatin E (MMAE) and targets CD30+ cancer cells. Research has indicated that MMAE is efficiently released within these cancer cells and can exert cytotoxic activity on nearby cells, providing insights into the pronounced antitumor activities observed with SGN-35 in clinical settings (Okeley et al., 2010).
Role in Nuclear Receptor Transactivation
The roles of different histone acetyltransferases (HATs) in gene activation have been explored, particularly in the context of nuclear receptor transactivation. GCN5 and PCAF (GCN5/PCAF) and CBP and p300 (CBP/p300) are transcription co‐activators that demonstrate substrate and site specificities in cells. Their distinct roles in histone acetylations, particularly CBP/p300‐mediated H3K18/27ac, are crucial for ligand‐induced transcription activation by nuclear receptors (Jin et al., 2011).
Brentuximab Vedotin (SGN-35) in Clinical Use
Brentuximab vedotin (SGN-35) targets the CD30 antigen in Hodgkin lymphoma and anaplastic large cell lymphoma. It combines the cAC10 chimerized IgG1 monoclonal antibody SGN30 with a potent inhibitor of microtubule polymerization, monomethylauristatin E (MMAE). SGN-35's efficacy might be attributed to cytotoxic effects and impacts on the tumor microenvironment, such as the depletion of T regulatory cells that inhibit cytotoxic effector cells (Katz et al., 2011).
Pharmacological Inhibition and Cellular Stress Response
SGC3027, a cell permeable prodrug, is converted into SGC8158, a potent PRMT7 inhibitor. This inhibition links to drastically reduced levels of arginine monomethylation of HSP70 family members and other stress-associated proteins, playing a significant role in cellular stress response (Szewczyk et al., 2018).
Impact of the Structural Genomics Consortium (SGC)
The SGC focuses on generating human protein structures and placing them in the public domain, providing a shared knowledge resource for drug discovery. This approach differs significantly from traditional knowledge production in the pharmaceutical sector, highlighting the potential of open science models in health research and innovation (Jones & Chataway, 2021).
Propriétés
Nom du produit |
SGC3027N |
---|---|
Formule moléculaire |
C44H51ClN6O6S |
Poids moléculaire |
827.44 |
Nom IUPAC |
N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1 |
Clé InChI |
FJBPSCVGHZASPG-LJVHFRCJSA-N |
SMILES |
CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SGC-3027N; SGC 3027N; SGC3027N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.